molecular formula C8H8Br2O2 B1585919 1,2-dibromo-4,5-dimethoxybenzene CAS No. 37895-73-1

1,2-dibromo-4,5-dimethoxybenzene

Cat. No.: B1585919
CAS No.: 37895-73-1
M. Wt: 295.96 g/mol
InChI Key: ZYCLQXMMFJREPJ-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 . It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Scientific Research Applications

Chemistry: 1,2-Dibromo-4,5-dimethoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential use in drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments .

Safety and Hazards

4,5-Dibromoveratrole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Mechanism of Action

Target of Action

The primary target of 1,2-dibromo-4,5-dimethoxybenzene, also known as 4,5-Dibromoveratrole, is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical properties and reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Pharmacokinetics

The compound’s molecular weight of 29596 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of this compound’s action is the formation of substituted benzene derivatives . These derivatives can have various properties and uses, depending on the nature of the substituent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles can affect the compound’s reactivity . Additionally, the compound’s stability may be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-dimethoxybenzene can be synthesized through the bromination of 1,2-dimethoxybenzene. The reaction typically involves the use of bromine in the presence of a solvent such as tetrachloromethane (carbon tetrachloride). The reaction is carried out at low temperatures (0-5°C) to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical reactivity and stability. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

1,2-dibromo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCLQXMMFJREPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191325
Record name 4,5-Dibromoveratrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37895-73-1
Record name 1,2-Dibromo-4,5-dimethoxybenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromoveratrole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dibromoveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dibromoveratrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,5-DIBROMOVERATROLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the crystal structure of 4,5-dibromoveratrole (1,2-dibromo-4,5-dimethoxybenzene) compare to its longer-chain homologues?

A: While 4,5-dibromoveratrole exhibits a π-bonded columnar array stabilized by C-Br···Br-C interactions [], its longer-chain homologues, such as 1,2-dibromo-4,5-bis(decyloxy)benzene and 1,2-dibromo-4,5-bis(hexadecyloxy)benzene, are primarily influenced by van der Waals interactions between the aliphatic chains []. This shift in dominant intermolecular forces highlights how increasing alkyl chain length can impact crystal packing and stability.

Q2: What role does halogen bonding play in the crystal structure of 4,5-dibromoveratrole?

A: Halogen bonding plays a significant role in the crystal structure of 4,5-dibromoveratrole. Specifically, C-Br···Br-C interactions contribute to the stability of the π-bonded columnar array observed in the crystal lattice []. These interactions showcase the importance of halogen bonding in influencing the solid-state arrangement of organic molecules.

Q3: Can 4,5-dibromoveratrole undergo aromatic displacement reactions?

A: Yes, 4,5-dibromoveratrole, as a veratrole derivative, can undergo aromatic displacement reactions under certain conditions. Studies have shown that cyclotriveratrylene, a molecule containing three veratryl units, undergoes ring cleavage rather than electrophilic aromatic substitution when subjected to nitration or halogenation []. This cleavage is attributed to the high electron density in the veratryl ring, which facilitates electrophilic attack and subsequent cleavage of the veratryl cation.

Q4: How can 4,5-dibromoveratrole be used in the synthesis of more complex molecules?

A: 4,5-Dibromoveratrole serves as a valuable precursor in organic synthesis, particularly for constructing phthalocyanine (Pc)/tetrabenzoporphyrin (TBP) hybrid molecules like tetrabenzotriazaporphyrins (TBTAPs) []. The bromine atoms can be readily substituted through various reactions, including Kumada cross-coupling, allowing for the introduction of different functional groups. This versatility makes 4,5-dibromoveratrole a key building block for synthesizing novel porphyrin-based materials with tailored properties.

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